molecular formula C11H15Cl2N3 B13599988 1-{1-cyclopropyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanaminedihydrochloride CAS No. 2792201-65-9

1-{1-cyclopropyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanaminedihydrochloride

Cat. No.: B13599988
CAS No.: 2792201-65-9
M. Wt: 260.16 g/mol
InChI Key: IYYTZKATWBHCBZ-UHFFFAOYSA-N
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Description

1-{1-Cyclopropyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanaminedihydrochloride is a compound belonging to the class of pyrrolopyridine derivatives. These compounds are known for their significant biological activities, particularly as inhibitors of various kinases. The compound has shown potential in targeting fibroblast growth factor receptors (FGFRs), making it a promising candidate for cancer therapy .

Preparation Methods

The synthesis of 1-{1-cyclopropyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanaminedihydrochloride involves several steps:

Industrial production methods typically involve optimizing these steps to achieve higher yields and purity. This may include the use of advanced catalysts and reaction conditions to streamline the process.

Chemical Reactions Analysis

1-{1-Cyclopropyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanaminedihydrochloride undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

    Cyclization: Intramolecular cyclization reactions can be used to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{1-Cyclopropyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanaminedihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{1-cyclopropyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanaminedihydrochloride involves the inhibition of FGFRs. FGFRs are involved in signal transduction pathways that regulate cell growth, differentiation, and survival. The compound binds to the ATP-binding site of FGFRs, preventing their activation and subsequent signaling. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

1-{1-Cyclopropyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanaminedihydrochloride can be compared with other pyrrolopyridine derivatives:

The uniqueness of this compound lies in its specific inhibitory activity against FGFRs, making it a valuable compound for targeted cancer therapy.

Properties

CAS No.

2792201-65-9

Molecular Formula

C11H15Cl2N3

Molecular Weight

260.16 g/mol

IUPAC Name

(1-cyclopropylpyrrolo[3,2-c]pyridin-2-yl)methanamine;dihydrochloride

InChI

InChI=1S/C11H13N3.2ClH/c12-6-10-5-8-7-13-4-3-11(8)14(10)9-1-2-9;;/h3-5,7,9H,1-2,6,12H2;2*1H

InChI Key

IYYTZKATWBHCBZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C3=C(C=C2CN)C=NC=C3.Cl.Cl

Origin of Product

United States

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